![molecular formula C18H24FNO4 B5596093 (1R*,3S*)-7-(3-fluoro-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5596093.png)
(1R*,3S*)-7-(3-fluoro-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azaspiro compounds like (1R*,3S*)-7-(3-fluoro-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol often involves complex organic reactions. These reactions may include steps such as the formation of azetidin-2-ones, cycloaddition reactions, and subsequent modifications to add specific functional groups. An example of a similar synthesis process is found in the work by Odagiri et al. (2013), where novel quinolones with azaspiro structures were synthesized for antibacterial properties (Odagiri et al., 2013).
Molecular Structure Analysis
The molecular structure of azaspiro compounds, including (1R*,3S*)-7-(3-fluoro-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol, is characterized by a spiro framework, typically involving a cyclic arrangement of carbon and nitrogen atoms. These structures can be further analyzed using X-ray crystallography, as demonstrated in studies like that of Manjunath et al. (2011), who investigated the crystal structure of a related azaspiro compound (Manjunath et al., 2011).
Chemical Reactions and Properties
Azaspiro compounds participate in various chemical reactions due to their reactive functional groups. For instance, they can undergo Ritter reactions, as shown in the study by Rozhkova et al. (2013), where specific azaspiro compounds were synthesized through reactions with nitriles (Rozhkova et al., 2013). These reactions often lead to the formation of new spirocyclic systems and derivatives, contributing to the diversity of this compound class.
Physical Properties Analysis
The physical properties of azaspiro compounds like (1R*,3S*)-7-(3-fluoro-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol can be diverse, depending on their molecular structure. These properties include solubility, melting point, and crystal structure, which can be studied through methods such as X-ray diffraction and spectroscopy. A relevant example is the study by Jiang et al. (2012), who investigated the optical properties of novel oxadiazole derivatives (Jiang et al., 2012).
Chemical Properties Analysis
The chemical properties of azaspiro compounds are influenced by their functional groups and molecular structure. These properties can include reactivity, stability, and potential biological activity. For example, studies like that of Yang et al. (2017) have explored the synthesis and biological activities of novel compounds with azaspiro structures, highlighting their potential as antifungal agents (Yang et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds with structures related to (1R*,3S*)-7-(3-fluoro-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol have been designed and synthesized to target respiratory pathogens, demonstrating potent antibacterial effects. For instance, novel quinolines with a similar complex spirocyclic structure have shown high in vitro and in vivo efficacy against a range of gram-positive and gram-negative bacteria, including multidrug-resistant strains, making them potential candidates for treating respiratory infections (Odagiri et al., 2013).
Anticonvulsant Properties
Another area of interest is the synthesis of azaspiro nonane and decane derivatives, which have been tested for their anticonvulsant activity. The incorporation of fluoro and trifluoromethyl substituents in these compounds has been found to enhance their anticonvulsant effects compared to other analogs, indicating the potential therapeutic applications of such spirocyclic compounds in the treatment of seizure disorders (Obniska et al., 2006).
Eigenschaften
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-17(24-3)11-15(21)18(17)6-8-20(9-7-18)16(22)12-4-5-14(23-2)13(19)10-12/h4-5,10,15,21H,6-9,11H2,1-3H3/t15-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRYXWZJGKUZGH-WBVHZDCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C12CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)F)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H](C12CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)F)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

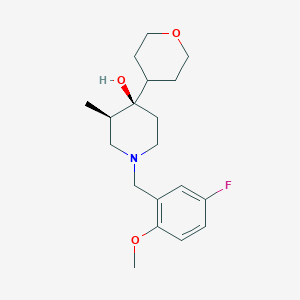
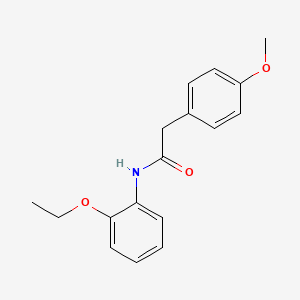
![2-[(2-bromobenzyl)thio]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5596027.png)
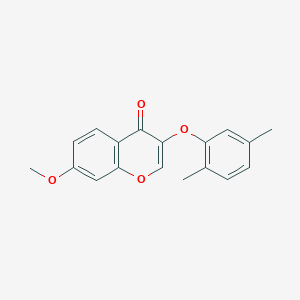
![2-(1-pyrrolidinyl)-4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5596045.png)
![N-{2-[2-(3-ethyl-2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5596055.png)
![3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5596063.png)
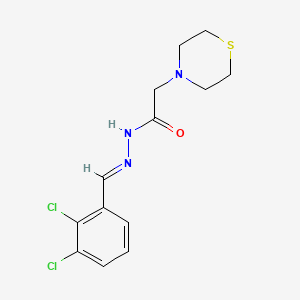
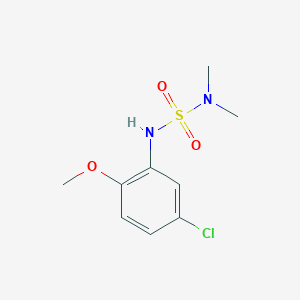
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B5596075.png)
![(3S*,4S*)-4-isopropoxy-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5596078.png)
![N-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5596085.png)
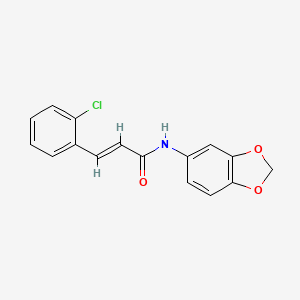
![N'-[1-(4-fluorophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5596114.png)